molecular formula C18H18ClN3OS B4037309 1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride

1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride

Cat. No.: B4037309
M. Wt: 359.9 g/mol
InChI Key: RKJDUAIAQQXQAG-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting serotonin receptors, which play a crucial role in various physiological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves a multi-step process. One common method includes the reaction of benzo[b]thiophene with 4-pyridin-2-ylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity. The industrial production process also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone primarily involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. This interaction modulates the release and uptake of serotonin, a neurotransmitter that plays a key role in mood regulation, appetite, and sleep. The compound’s binding affinity to the receptor is influenced by its molecular structure, which allows for specific electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophen-2-yl-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
  • 1-Benzothiophen-3-yl-(4-methylpiperazin-1-yl)methanone
  • 1-Benzothiophen-3-yl-(4-phenylpiperazin-1-yl)methanone

Uniqueness

1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone stands out due to its specific binding affinity to the 5-HT1A receptor, which is not as pronounced in similar compounds. This unique interaction profile makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

1-benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS.ClH/c22-18(15-13-23-16-6-2-1-5-14(15)16)21-11-9-20(10-12-21)17-7-3-4-8-19-17;/h1-8,13H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDUAIAQQXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
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1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
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1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
Reactant of Route 4
1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
Reactant of Route 5
1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride
Reactant of Route 6
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1-Benzothiophen-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone;hydrochloride

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